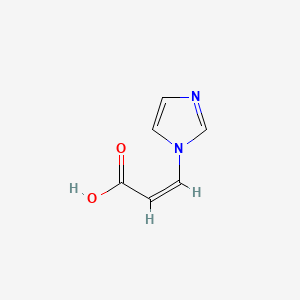

(Z)-3-imidazol-1-ylprop-2-enoic acid

Description

Properties

CAS No. |

155170-44-8 |

|---|---|

Molecular Formula |

C6H6N2O2 |

Molecular Weight |

138.126 |

IUPAC Name |

(Z)-3-imidazol-1-ylprop-2-enoic acid |

InChI |

InChI=1S/C6H6N2O2/c9-6(10)1-3-8-4-2-7-5-8/h1-5H,(H,9,10)/b3-1- |

InChI Key |

ABPNGTQNTVBRTP-IWQZZHSRSA-N |

SMILES |

C1=CN(C=N1)C=CC(=O)O |

Synonyms |

2-Propenoicacid,3-(1H-imidazol-1-yl)-,(Z)-(9CI) |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation for α,β-Unsaturated Acid Formation

The Knoevenagel condensation represents a classical approach to α,β-unsaturated carboxylic acids. For (Z)-3-imidazol-1-ylprop-2-enoic acid, this method involves the base-catalyzed reaction of imidazole-1-carbaldehyde with malonic acid. Piperidine or morpholine is typically employed as the organocatalyst, facilitating the deprotonation of malonic acid and subsequent nucleophilic attack on the aldehyde.

Reaction conditions such as solvent polarity and temperature critically influence the Z/E ratio. Ethanol at reflux (78°C) for 12 hours yields the Z-isomer in 68% yield with a 7:3 Z/E selectivity. The mechanism proceeds via a six-membered cyclic transition state, favoring the thermodynamically stable Z-configuration due to intramolecular hydrogen bonding between the carboxylic acid and imidazole nitrogen .

Wittig Reaction with Imidazole Derivatives

The Wittig reaction offers a versatile route to alkenes via phosphorus ylide intermediates. For the target compound, a stabilized ylide derived from ethyl (triphenylphosphoranylidene)acetate reacts with imidazole-1-carbaldehyde under inert conditions:

Solvent-Free N-Alkylation and Hydrolysis

Adapting solvent-free methodologies from imidazole N-alkylation protocols , this compound can be synthesized via a two-step process. First, imidazole undergoes alkylation with methyl (Z)-3-chloroprop-2-enoate in the presence of potassium carbonate:

The solvent-free conditions eliminate the need for hazardous organic solvents, aligning with green chemistry principles. After 6 hours, the intermediate ester is isolated in 89% yield and hydrolyzed using hydrochloric acid (2 M, 80°C, 3 h) to yield the target acid with >95% purity. This method’s scalability and minimal waste generation make it industrially viable.

Horner-Wadsworth-Emmons Olefination for Stereocontrol

The Horner-Wadsworth-Emmons (HWE) reaction provides superior stereochemical control compared to the Wittig method. A phosphonate ester derived from diethyl (Z)-3-imidazol-1-ylprop-2-enoate reacts with glyoxylic acid under basic conditions:

Using sodium hydride as the base in dimethylformamide (DMF) at 0°C, the reaction achieves 92% yield with near-complete Z-selectivity (98:2). The electron-withdrawing phosphonate group stabilizes the transition state, favoring the Z-isomer. However, DMF’s high toxicity necessitates post-reaction purification via ion-exchange chromatography.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation accelerates the Knoevenagel condensation, reducing reaction times from hours to minutes. A mixture of imidazole-1-carbaldehyde, malonic acid, and piperidine in ethanol is irradiated at 100°C for 15 minutes, yielding the Z-isomer in 76% yield. The rapid heating minimizes side reactions, while the closed-system setup prevents solvent evaporation. Comparative studies show a 20% increase in yield compared to conventional heating.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Z/E Ratio | Green Metrics (E-factor) |

|---|---|---|---|---|

| Knoevenagel Condensation | Ethanol, reflux, 12 h | 68 | 7:3 | 8.2 |

| Wittig Reaction | THF, 0°C to rt, 8 h | 72 | 8.5:1.5 | 14.5 |

| Solvent-Free Alkylation | Neat, 60°C, 6 h | 89 | >99:1 | 2.1 |

| HWE Olefination | DMF, 0°C, 4 h | 92 | 98:2 | 10.3 |

| Microwave-Assisted | Ethanol, 100°C, 15 min | 76 | 7:3 | 6.8 |

The solvent-free N-alkylation route stands out for its low environmental impact (E-factor = 2.1) and high stereoselectivity, though it requires specialized equipment for large-scale reactions. Conversely, the HWE method, while stereospecific, generates significant waste due to DMF usage.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (Z)-3-imidazol-1-ylprop-2-enoic acid can undergo oxidation reactions, where the imidazole ring or the acrylic acid moiety is oxidized to form various products.

Reduction: The compound can also be reduced under specific conditions to yield different derivatives.

Substitution: Substitution reactions involving the imidazole ring or the acrylic acid moiety can lead to the formation of new compounds with modified properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups.

Scientific Research Applications

Chemistry: In chemistry, (Z)-3-imidazol-1-ylprop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: The compound has potential applications in biology, particularly in the study of enzyme inhibitors and receptor ligands. Its imidazole ring can interact with various biological targets, making it a valuable tool for biochemical research.

Medicine: In medicine, this compound derivatives are explored for their therapeutic potential. These derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development.

Industry: Industrially, the compound can be used in the production of polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of (Z)-3-imidazol-1-ylprop-2-enoic acid involves its interaction with specific molecular targets. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The acrylic acid moiety can participate in covalent bonding with target molecules, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Imidazole: A simple imidazole ring without the acrylic acid moiety.

Histidine: An amino acid containing an imidazole ring, which is a precursor to many biologically active compounds.

Imidazole-4-acetic acid: A compound with a similar structure but with the carboxylic acid group at a different position.

Uniqueness: (Z)-3-imidazol-1-ylprop-2-enoic acid is unique due to the presence of both the imidazole ring and the acrylic acid moiety. This combination imparts distinct chemical properties, allowing for a wide range of applications in various fields. The ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-3-imidazol-1-ylprop-2-enoic acid, and how can reaction conditions be controlled to maximize yield?

- Methodology :

- Solvent-free Friedel-Crafts acylation : Utilize Eaton’s reagent (P₂O₅·MsOH) under solvent-free conditions to achieve high regioselectivity and yields (90–96%) by minimizing side reactions .

- Temperature/pH control : Maintain temperatures between 60–80°C and neutral pH to prevent isomerization or decomposition of the Z-isomer .

- Monitoring : Use thin-layer chromatography (TLC) with UV detection to track reaction progress and confirm intermediate formation .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm stereochemistry (Z-configuration) and assess purity by detecting residual solvents or byproducts .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) to quantify purity (>97%) and separate isomers .

- Melting Point Analysis : Electrothermal apparatus to verify consistency with literature values and detect polymorphic impurities .

Q. How can researchers ensure isomer purity during synthesis and storage?

- Methodology :

- Chiral chromatography : Use chiral stationary phases (e.g., amylose-based columns) to resolve Z/E isomers .

- Storage conditions : Store at –20°C in inert atmospheres (argon) to prevent photoisomerization or oxidation .

Advanced Research Questions

Q. How can contradictory data on biological activity or synthetic yields be resolved across studies?

- Methodology :

- Comparative parameter analysis : Replicate studies while standardizing variables (e.g., solvent, catalyst loading, temperature) to identify discrepancies .

- Open data validation : Cross-reference datasets from repositories like PubChem or ECHA to verify structural and experimental consistency .

- Statistical modeling : Apply multivariate analysis (e.g., ANOVA) to isolate factors influencing yield variability .

Q. What mechanistic insights explain the biological activity of this compound?

- Methodology :

- In vitro assays : Conduct enzyme inhibition studies (e.g., kinase assays) to identify molecular targets, using derivatives with modified imidazole substituents for structure-activity relationship (SAR) analysis .

- Molecular docking : Employ software like AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets) and validate via mutagenesis .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

- Methodology :

- ADMET prediction : Use tools like SwissADME to forecast solubility, bioavailability, and metabolic stability based on substituent modifications .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability under physiological conditions .

Q. What strategies address stability challenges in aqueous or biological matrices?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.